An In-depth Technical Guide to 4,5-Difluoro-2-methylaniline (CAS No. 875664-57-6)
An In-depth Technical Guide to 4,5-Difluoro-2-methylaniline (CAS No. 875664-57-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methylaniline (CAS No. 875664-57-6), a crucial fluorinated building block in modern medicinal and agricultural chemistry. The strategic incorporation of fluorine atoms onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. This document delves into the compound's properties, synthesis, analytical characterization, and its pivotal role as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs). The content is structured to provide both a high-level understanding for strategic decision-making and detailed, actionable protocols for laboratory application, thereby serving as an essential resource for professionals in chemical research and drug development.
Introduction: The Strategic Importance of Fluorinated Anilines
4,5-Difluoro-2-methylaniline, also known as 4,5-Difluoro-2-methylbenzenamine, is a specialized aromatic amine that has gained significant traction as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a difluoro substitution pattern on the benzene ring adjacent to a methyl and an amino group, offers a unique combination of steric and electronic properties.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[1] The strong carbon-fluorine bond is resistant to metabolic oxidation, and the high electronegativity of fluorine can alter the pKa of nearby functional groups and influence molecular conformation. Consequently, fluorinated building blocks like 4,5-Difluoro-2-methylaniline are invaluable for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities. This guide will explore the synthesis and utility of this important compound, providing the necessary technical depth for its effective application in research and development.
Physicochemical and Safety Data
A thorough understanding of a chemical's properties and hazards is a prerequisite for its safe and effective use. The key data for 4,5-Difluoro-2-methylaniline are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 875664-57-6 | [1][2] |
| Molecular Formula | C₇H₇F₂N | [1] |
| Molecular Weight | 143.13 g/mol | [1] |
| Appearance | Light brown crystalline powder/solid | [1][3] |
| Melting Point | 56-58 °C | [1] |
| Boiling Point | 216.2 °C at 760 mmHg | [1] |
| Density | 1.229 g/cm³ | [1] |
| Flash Point | 100 °C | [1] |
| Purity | Typically ≥95-98% | [1] |
Safety and Handling
4,5-Difluoro-2-methylaniline is classified as a toxic solid and requires careful handling in a well-ventilated area or a chemical fume hood.[1][3]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3]
-
Avoid breathing dust, fumes, or vapors.[3]
-
Do not get in eyes, on skin, or on clothing.[3]
-
Store in a cool, dry, well-ventilated place with the container tightly sealed.[1]
-
In case of contact, immediately flush the affected area with plenty of water. Seek medical attention if irritation persists.[3]
This compound is classified under UN number UN2811 for transport, with a hazard class of 6.1, indicating a toxic substance.[1]
Synthesis and Mechanism
The most common and industrially viable route for the synthesis of 4,5-Difluoro-2-methylaniline is the reduction of its corresponding nitro precursor, 4,5-difluoro-2-nitrotoluene. This two-step synthesis pathway is outlined below.
Step 1: Nitration of 1,2-Difluoro-4-methylbenzene
The synthesis begins with the electrophilic aromatic substitution (nitration) of 1,2-difluoro-4-methylbenzene. The methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The regioselectivity of the nitration is controlled by these directing effects, leading to the desired 4,5-difluoro-2-nitrotoluene.
reactant [label="1,2-Difluoro-4-methylbenzene"]; product [label="4,5-Difluoro-2-nitrotoluene"]; reagents [label="HNO₃ / H₂SO₄", shape=plaintext];
reactant -> product [label="Nitration"]; reagents -> product [style=invis]; }
Nitration of 1,2-difluoro-4-methylbenzene.
Mechanistic Insight: The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The electron-donating methyl group directs the incoming electrophile to the ortho and para positions. The position ortho to the methyl group is favored, resulting in the desired product.
Step 2: Reduction of 4,5-Difluoro-2-nitrotoluene
The nitro group of 4,5-difluoro-2-nitrotoluene is then reduced to an amino group to yield the final product. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice.
reactant [label="4,5-Difluoro-2-nitrotoluene"]; product [label="4,5-Difluoro-2-methylaniline"]; reagents [label="H₂, Pd/C\nor\nFe, NH₄Cl", shape=plaintext];
reactant -> product [label="Reduction"]; reagents -> product [style=invis]; }
Reduction of the nitro group to an amine.
Causality in Method Selection:
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C): This method is often preferred for its high efficiency and clean reaction profile, producing water as the only byproduct.[4] The choice of catalyst, solvent, and reaction conditions (pressure and temperature) can be optimized to achieve high yields and purity.
-
Metal-Acid Reduction (e.g., Fe in acidic medium): This classical method is also effective and can be more cost-effective for large-scale production. Iron powder is a common choice, often used with a proton source like ammonium chloride or acetic acid.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of 4,5-Difluoro-2-methylaniline based on the reduction of the corresponding nitro compound, adapted from analogous procedures.[4]
Materials:
-
4,5-Difluoro-2-nitrotoluene
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus (e.g., Buchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4,5-Difluoro-2-nitrotoluene (1.0 eq) in methanol (10-15 mL per gram of starting material).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 4,5-Difluoro-2-methylaniline.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Applications in Drug Development and Agrochemicals
4,5-Difluoro-2-methylaniline is a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of the difluoro motif can significantly enhance the biological activity and pharmacokinetic properties of the final compound.[1]
Role in Medicinal Chemistry: This aniline derivative is a key precursor for the synthesis of a variety of heterocyclic compounds, such as imidazole and benzoxazole derivatives, which are common scaffolds in many drug molecules.[2] The amino group provides a reactive handle for a wide range of chemical transformations, including amide bond formation, N-arylation, and condensation reactions, allowing for its incorporation into diverse molecular architectures. While specific drug names containing this exact fragment are not readily disclosed in public literature, its structural motifs are present in numerous patented compounds under investigation for various therapeutic areas.
Use in Agrochemicals: In the agrochemical sector, 4,5-Difluoro-2-methylaniline serves as an important intermediate for the production of pesticides, herbicides, and fungicides.[1] The introduction of fluorine atoms can increase the efficacy and selectivity of these agents, leading to more effective crop protection solutions.
Analytical and Quality Control Methods
Ensuring the purity and identity of 4,5-Difluoro-2-methylaniline is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
-
High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, is a common starting point. Detection is typically performed using a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural confirmation. The spectra of related fluoro-methylanilines show characteristic splitting patterns due to proton-fluorine and carbon-fluorine coupling, which can be used to confirm the identity and substitution pattern of the molecule.[5][6][7]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 143.05466 Da, with a predicted [M+H]⁺ adduct at m/z 144.06194.[8]
Conclusion
4,5-Difluoro-2-methylaniline (CAS No. 875664-57-6) is a strategically important chemical intermediate with significant applications in the design and synthesis of new pharmaceutical and agrochemical agents. Its synthesis, primarily through the reduction of 4,5-difluoro-2-nitrotoluene, is a well-established process. A comprehensive understanding of its physicochemical properties, safe handling procedures, and analytical characterization is essential for its effective utilization. This guide provides a foundational resource for researchers and drug development professionals, enabling them to leverage the unique properties of this fluorinated building block in their pursuit of innovative chemical entities.
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